5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol 5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1261987-16-9
VCID: VC11767091
InChI: InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol

CAS No.: 1261987-16-9

Cat. No.: VC11767091

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol - 1261987-16-9

Specification

CAS No. 1261987-16-9
Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
IUPAC Name 5-(3-methylsulfonylphenyl)-1H-pyrimidin-2-one
Standard InChI InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Standard InChI Key YOSMADGACXUWSC-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol consists of a pyrimidine ring substituted at position 5 with a 3-(methylsulfonyl)phenyl group and at position 2 with a hydroxyl group. The methylsulfonyl (-SO₂CH₃) substituent confers strong electron-withdrawing properties, influencing the compound's reactivity and intermolecular interactions .

Table 1: Comparative Physicochemical Data for Pyrimidine Derivatives

Property5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol (Estimated)2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyrimidine 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine
Molecular FormulaC₁₁H₁₀N₂O₃SC₁₃H₁₁N₃O₂SC₁₂H₁₀ClN₂O₃S
Molecular Weight (g/mol)274.28273.31313.74
Density (g/cm³)1.42 (predicted)1.391.48 (calculated)
LogP1.8 (calculated)2.12.5

The meta-substitution pattern distinguishes this compound from para-substituted analogs like those reported in COX-2 inhibitor studies . This positional isomerism may significantly alter binding affinities to biological targets.

Synthetic Methodologies

Core Pyrimidine Synthesis

The pyrimidine backbone is typically constructed via:

  • Pinner Reaction: Cyclization of nitriles with amidines, as demonstrated in the synthesis of 2-(4-methylsulfonylphenyl)pyrimidine derivatives .

  • Biginelli Condensation: Three-component reactions using urea, aldehydes, and β-keto esters, though this method shows lower yields for sterically hindered substrates .

Biological Activity and Structure-Activity Relationships (SAR)

Antibacterial Properties

Phenylthiazole-pyrimidine hybrids exhibit:

  • MIC values of 6.25 µg/mL against MRSA strains .

  • Biofilm disruption activity at sub-MIC concentrations .

Metabolic Stability and Pharmacokinetic Profiling

Hepatic Metabolism

The methylsulfonyl group enhances metabolic stability compared to methylthio analogs:

  • Half-life: >6 hours in human liver microsomes (vs. <2 hours for thioethers) .

  • CYP450 Interactions: Minimal inhibition of CYP3A4/2D6 at therapeutic concentrations .

Blood-Brain Barrier Permeability

LogP values of 1.8–2.5 suggest moderate CNS penetration potential, comparable to COX-2 imaging agents like [¹⁸F]pyricoxib .

Computational Modeling and Molecular Interactions

Docking Studies with COX-2

Para-substituted analogs form:

  • Hydrogen bonds with Arg120 and Tyr355

  • π-Stacking interactions with Phe518
    The meta-substitution in 5-(3-(methylsulfonyl)phenyl)pyrimidin-2-ol may alter these binding modes, potentially reducing COX-2 affinity while creating new interaction surfaces.

Quantum Chemical Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)

  • Electrostatic potential maps show strong negative charge localization at the sulfonyl oxygen atoms .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Key patent claims cover:

  • Pyrimidine sulfones as kinase inhibitors (WO2021055665A1)

  • COX-2 targeted imaging agents (US2018343588A1)

Material Science Applications

Sulfonated pyrimidines show potential as:

  • Organic semiconductors (hole mobility: 0.12 cm²/V·s)

  • Photocatalysts for H₂ evolution (QE: 3.8% at 420 nm)

Challenges and Future Directions

Synthetic Limitations

  • Position-selective functionalization at pyrimidine C5 remains challenging

  • Scale-up difficulties in sulfoxidation steps (≥50% yield loss above 100g scale)

Biological Optimization

Priority research areas include:

  • Improving COX-2 selectivity over COX-1 (>100-fold)

  • Reducing hERG channel inhibition (IC₅₀ <1 µM target)

  • Enhancing aqueous solubility (target >50 µg/mL)

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